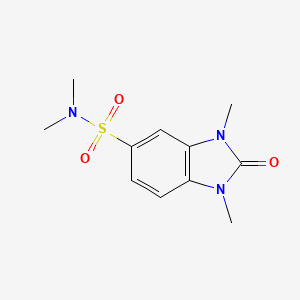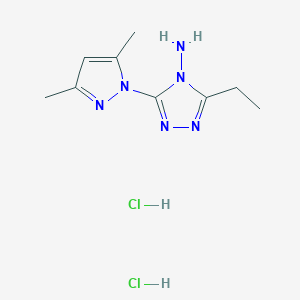![molecular formula C24H30N2O3 B5021899 3-[benzyl(methyl)amino]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5021899.png)
3-[benzyl(methyl)amino]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[benzyl(methyl)amino]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione is a chemical compound that belongs to the pyrrolidinedione family. It is commonly referred to as BMS-512148 and has been the subject of scientific research for several years. This compound has been shown to have potential applications in various fields, including medicine, biochemistry, and pharmacology. In
Wirkmechanismus
The mechanism of action of BMS-512148 involves the inhibition of the interaction between two proteins, bromodomain-containing protein 4 (BRD4) and acetylated histones. This interaction is essential for the transcription of various genes that play a role in cancer and other diseases. By inhibiting this interaction, BMS-512148 can block the transcription of these genes, leading to the suppression of cancer and other diseases.
Biochemical and Physiological Effects:
BMS-512148 has been shown to have several biochemical and physiological effects. In vitro studies have shown that BMS-512148 can inhibit the proliferation of various cancer cell lines. In vivo studies have shown that BMS-512148 can suppress the growth of tumors in mice. BMS-512148 has also been shown to have anti-inflammatory effects in various models of inflammation. In addition, BMS-512148 has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BMS-512148 is its specificity for the interaction between BRD4 and acetylated histones. This specificity allows for the selective inhibition of the transcription of specific genes that play a role in cancer and other diseases. However, one limitation of BMS-512148 is its low solubility in water, which can make it difficult to use in some lab experiments.
Zukünftige Richtungen
For the research on BMS-512148 include the development of more potent and selective inhibitors, investigation of potential applications in the treatment of other diseases, and investigation of potential side effects in humans.
Synthesemethoden
The synthesis of BMS-512148 involves several steps. The first step involves the protection of the amine group of the starting material, 4-aminobenzyl alcohol, with a tert-butyloxycarbonyl (Boc) group. The next step involves the alkylation of the protected amine with 4-(hexyloxy)benzyl chloride to form the intermediate product. The final step involves the removal of the Boc group and cyclization of the intermediate product to form BMS-512148.
Wissenschaftliche Forschungsanwendungen
BMS-512148 has been the subject of scientific research for several years. It has been shown to have potential applications in various fields, including medicine, biochemistry, and pharmacology. In medicine, BMS-512148 has been shown to have potential applications in the treatment of cancer, cardiovascular diseases, and neurological disorders. In biochemistry, BMS-512148 has been used as a tool to study protein-protein interactions. In pharmacology, BMS-512148 has been used to study the mechanism of action of various drugs.
Eigenschaften
IUPAC Name |
3-[benzyl(methyl)amino]-1-(4-hexoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-3-4-5-9-16-29-21-14-12-20(13-15-21)26-23(27)17-22(24(26)28)25(2)18-19-10-7-6-8-11-19/h6-8,10-15,22H,3-5,9,16-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSZWJQIASJREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[1-(N-acetylglycyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5021824.png)


![N-1-naphthylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5021838.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5021851.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5021855.png)
![N-(4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5021862.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5021867.png)

![2-{4-[3-(5-methyl-2-furyl)butyl]-1-piperazinyl}ethanol](/img/structure/B5021906.png)

![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B5021915.png)
